1-Methyl-D-tryptophan

Catalog No.
S548888
CAS No.
110117-83-4
M.F
C12H14N2O2
M. Wt
218.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Methyl-D-tryptophan

CAS Number

110117-83-4

Product Name

1-Methyl-D-tryptophan

IUPAC Name

(2R)-2-amino-3-(1-methylindol-3-yl)propanoic acid

Molecular Formula

C12H14N2O2

Molecular Weight

218.25 g/mol

InChI

InChI=1S/C12H14N2O2/c1-14-7-8(6-10(13)12(15)16)9-4-2-3-5-11(9)14/h2-5,7,10H,6,13H2,1H3,(H,15,16)/t10-/m1/s1

InChI Key

ZADWXFSZEAPBJS-SNVBAGLBSA-N

SMILES

CN1C=C(C2=CC=CC=C21)CC(C(=O)O)N

Solubility

Soluble in DMSO, not in water

Synonyms

Indoximod; NLG8189; NLG 8189; NLG-8189; D1MT; 1-methyl-D-tryptophan.

Canonical SMILES

CN1C=C(C2=CC=CC=C21)CC(C(=O)O)N

Isomeric SMILES

CN1C=C(C2=CC=CC=C21)C[C@H](C(=O)O)N

Description

The exact mass of the compound Indoximod is 218.10553 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 721782. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Amino Acids - Amino Acids, Cyclic - Amino Acids, Aromatic - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Immunomodulatory Effects

Indoximod's primary focus in scientific research lies in its immunomodulatory properties. It has been shown to activate various immune cell types, including monocytes, macrophages, and dendritic cells. This activation can lead to:

  • Enhanced antigen presentation: Indoximod may improve the ability of immune cells to present foreign antigens (substances the body recognizes as foreign) to T cells, which are crucial for initiating an immune response [].
  • Increased T cell activation: Studies suggest Indoximod can stimulate the proliferation and activation of T cells, leading to a more robust immune attack on pathogens or cancerous cells [].
  • Immunosuppressive modulation: In some cases, Indoximod might exhibit immunosuppressive effects, potentially regulating overactive immune responses in autoimmune diseases [].

Therapeutic Potential

Due to its immunomodulatory properties, Indoximod is being explored for its therapeutic potential in various conditions:

  • Oncology: Studies are investigating Indoximod's ability to enhance anti-tumor immunity and improve the efficacy of cancer therapies [].
  • Autoimmune diseases: Research is ongoing to determine if Indoximod can regulate overactive immune responses in diseases like lupus and rheumatoid arthritis [].
  • Viral infections: Indoximod's potential to activate the immune system is being explored in the context of chronic viral infections like HIV [].

1-Methyl-D-tryptophan is an analog of tryptophan characterized by the addition of a methyl group at the nitrogen atom of the indole ring. Its chemical formula is C11H12N2O2, and it has a molecular weight of approximately 204.23 g/mol. This compound exists as two stereoisomers: D-1-methyl-tryptophan and L-1-methyl-tryptophan, with the former being the focus of most research due to its specific inhibitory effects on indoleamine 2,3-dioxygenase .

1-Methyl-D-tryptophan primarily acts as a competitive inhibitor of indoleamine 2,3-dioxygenase. This enzyme catalyzes the conversion of tryptophan to kynurenine, leading to an immunosuppressive environment that tumors exploit for immune evasion. By inhibiting this enzyme, 1-methyl-D-tryptophan disrupts tryptophan catabolism and alters downstream metabolite production .

The compound does not undergo significant degradation in biological systems; studies have shown that it remains stable in rat plasma for extended periods .

1-Methyl-D-tryptophan is being investigated for several applications:

  • Immunotherapy: As an IDO inhibitor, it holds potential as an adjunct therapy in cancer treatment to enhance immune responses against tumors .
  • Vaccine Adjuvant: Its ability to modulate immune responses makes it a candidate for use in vaccines .
  • Research Tool: It serves as a valuable tool in studying the kynurenine pathway and its implications in various diseases .

Research on interaction studies indicates that 1-methyl-D-tryptophan can modulate various immune pathways beyond IDO inhibition. For instance, it has been shown to affect the production of kynurenic acid and other metabolites in both animal models and human blood samples . These interactions suggest that its effects may not be solely due to IDO inhibition but could involve broader immunomodulatory mechanisms.

Several compounds share structural similarities or pharmacological actions with 1-methyl-D-tryptophan. Below is a comparison highlighting its uniqueness:

CompoundStructure/PropertiesUnique Features
L-TryptophanPrecursor to serotonin; essential amino acidDirectly involved in neurotransmitter synthesis
1-Methyl-L-TryptophanStereoisomer with similar IDO inhibitionDifferent pharmacokinetics and potential effects
KynurenineMetabolite of tryptophan; produced by IDOInvolved in immune regulation; different pathway
Alpha-Methyl-TryptophanAnother IDO inhibitorSimilar mechanism but different efficacy and toxicity

While all these compounds are related through their involvement in tryptophan metabolism or their roles as inhibitors of indoleamine 2,3-dioxygenase, 1-methyl-D-tryptophan stands out due to its specific immunomodulatory effects and lower toxicity profile.

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

-1.3

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

218.105527694 g/mol

Monoisotopic Mass

218.105527694 g/mol

Heavy Atom Count

16

Appearance

White to off-white solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

TX5CYN1KMZ

Pharmacology

Indoximod is a methylated tryptophan with immune checkpoint inhibitory activity. Indoximod inhibits the enzyme indoleamine 2,3-dioxygenase (IDO), which degrades the essential amino acid tryptophan, and may increase or maintain tryptophan levels important to T cell function. Tryptophan depletion is associated with immunosuppression involving T cell arrest and anergy.

KEGG Target based Classification of Drugs

Enzymes
Oxidoreductases (EC1)
Dioxygenases [EC:1.13.11.-]
IDO [HSA:3620 169355] [KO:K00463]

Other CAS

110117-83-4

Wikipedia

1-Methyltryptophan

Dates

Modify: 2023-08-15
1: Yim HS, Choi KM, Kim B, Jung ID, Park YM, Kang YK, Lee MG. Effect of 1-methyl-D-tryptophan and adoptive transfer of dendritic cells on polymicrobial sepsis induced by cecal content injection. Microbiol Immunol. 2013 Sep;57(9):633-9. doi: 10.1111/1348-0421.12081. PubMed PMID: 23841524.
2: Opitz CA, Litzenburger UM, Opitz U, Sahm F, Ochs K, Lutz C, Wick W, Platten M. The indoleamine-2,3-dioxygenase (IDO) inhibitor 1-methyl-D-tryptophan upregulates IDO1 in human cancer cells. PLoS One. 2011;6(5):e19823. doi: 10.1371/journal.pone.0019823. Epub 2011 May 20. PubMed PMID: 21625531; PubMed Central PMCID: PMC3098827.
3: Vasil'eva ED, Nikolin VP, Popova NA, Lushnikova EL, Kaledin VI. Inhibitor of indoleamine-2,3-dioxygenase 1-methyl-D-tryptophan can stimulate the growth of immunogenic tumors. Bull Exp Biol Med. 2010 Oct;149(5):625-7. PubMed PMID: 21165403.
4: Jia L, Schweikart K, Tomaszewski J, Page JG, Noker PE, Buhrow SA, Reid JM, Ames MM, Munn DH. Toxicology and pharmacokinetics of 1-methyl-d-tryptophan: absence of toxicity due to saturating absorption. Food Chem Toxicol. 2008 Jan;46(1):203-11. Epub 2007 Aug 10. PubMed PMID: 17868966; PubMed Central PMCID: PMC2744343.

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